molecular formula C17H19N9O6S2 B11403156 7-{[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoyl]amino}-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

7-{[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoyl]amino}-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B11403156
M. Wt: 509.5 g/mol
InChI Key: XXQHIEVIGDPRPS-UHFFFAOYSA-N
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Description

The compound 7-{[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoyl]amino}-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a complex heterocyclic molecule. It features a unique combination of pyrazole, tetrazole, and azabicyclo structures, making it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the preparation of the pyrazole and tetrazole intermediates. The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone, followed by nitration to introduce the nitro group. The tetrazole ring is typically formed by the reaction of an azide with a nitrile. These intermediates are then coupled under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to ensure the final product meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The nitro group on the pyrazole ring can be reduced to an amino group.

    Reduction: The carbonyl group in the azabicyclo structure can be reduced to an alcohol.

    Substitution: The sulfanyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like thiols or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the sulfanyl group could yield a variety of different compounds depending on the nucleophile used.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure makes it a potential candidate for studying enzyme interactions and protein binding.

    Medicine: It may have potential as a pharmaceutical agent, particularly in the development of new antibiotics or anti-inflammatory drugs.

    Industry: It could be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, altering their activity. The pyrazole and tetrazole rings are known to interact with various biological targets, potentially leading to a range of effects. The exact molecular targets and pathways involved would need to be determined through further research.

Comparison with Similar Compounds

Similar Compounds

    5-methyl-3-nitro-1H-pyrazole: Shares the pyrazole ring with a nitro group.

    1-methyl-1H-tetrazole: Contains the tetrazole ring.

    Azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid: Features the azabicyclo structure.

Uniqueness

What sets this compound apart is the combination of these three distinct structures in a single molecule

Properties

Molecular Formula

C17H19N9O6S2

Molecular Weight

509.5 g/mol

IUPAC Name

7-[2-(5-methyl-3-nitropyrazol-1-yl)propanoylamino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C17H19N9O6S2/c1-7-4-10(26(31)32)20-25(7)8(2)13(27)18-11-14(28)24-12(16(29)30)9(5-33-15(11)24)6-34-17-19-21-22-23(17)3/h4,8,11,15H,5-6H2,1-3H3,(H,18,27)(H,29,30)

InChI Key

XXQHIEVIGDPRPS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C(C)C(=O)NC2C3N(C2=O)C(=C(CS3)CSC4=NN=NN4C)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

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